molecular formula C6H8Cl2N2O B2866224 5-chloro-2-methoxypyridin-4-aminehydrochloride CAS No. 2344679-61-2

5-chloro-2-methoxypyridin-4-aminehydrochloride

Cat. No.: B2866224
CAS No.: 2344679-61-2
M. Wt: 195.04
InChI Key: DPCCIAZCQXOQIC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxypyridin-4-aminehydrochloride is a chemical compound with the molecular formula C6H8ClN2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxypyridin-4-aminehydrochloride typically involves the chlorination of 2-methoxypyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxypyridin-4-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

5-chloro-2-methoxypyridin-4-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxypyridin-4-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridin-4-amine
  • 5-Methoxy-2-pyridinamine
  • 5-Chloro-2-hydroxypyridine

Uniqueness

5-chloro-2-methoxypyridin-4-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

5-chloro-2-methoxypyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c1-10-6-2-5(8)4(7)3-9-6;/h2-3H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCCIAZCQXOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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